N2-phenethyl-N4-phenylpteridine-2,4-diamine
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Overview
Description
“N2-phenethyl-N4-phenylpteridine-2,4-diamine” is a derivative of N2,N4-diphenylpyrimidin-2,4-diamine . It has been studied for its potential use in the prevention or treatment of cancer . It shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation .
Synthesis Analysis
The synthesis of this compound involves making structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .Scientific Research Applications
Electrochemical Applications
- N2-phenethyl-N4-phenylpteridine-2,4-diamine has been studied for its potential in electrochemical applications. For instance, a study explored the use of related Schiff bases as selective electrodes for Sm3+ ions. This research highlights the compound's utility in developing electrodes for ion detection in various samples, such as medicinal plants and soil, demonstrating its versatility in electrochemical sensing and analysis (Upadhyay et al., 2012).
Optoelectronic Devices
- The compound's derivatives have been utilized in optoelectronic devices. A study focused on synthesizing novel triphenylamine-based derivatives with dimethylamino substituents for exploring their optical and electrochromic behaviors. These materials were introduced into electrochromic devices, showing high coloration efficiency and electrochemical stability, indicating their potential use in developing advanced optoelectronic components (Wu et al., 2019).
Polymer Science
- Research in polymer science has incorporated this compound and its analogs in the synthesis of various polymers. Studies have described the synthesis of new polyamides and polyimides using related diamines, demonstrating these compounds' relevance in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. Such polymers have potential applications in various industrial and technological fields (Liaw et al., 1999; Yang et al., 1994; Yang et al., 1995).
Corrosion Inhibition
- Novel bis Schiff’s bases, structurally similar to this compound, have been investigated for their corrosion inhibiting properties. These compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, making them valuable in industrial applications where metal corrosion is a significant concern (Singh & Quraishi, 2016).
Mechanism of Action
The compound shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation . This suggests that it may be used for the treatment of cancer with EGFR mutation or cancer with FLT3 or a mutation thereof .
Properties
IUPAC Name |
4-N-phenyl-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-7-15(8-4-1)11-12-23-20-25-18-17(21-13-14-22-18)19(26-20)24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVAYIVYNABHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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